Ibrolipim
Descripción general
Descripción
Ibrolipim (NO-1886) is a cholesterol-lowering drug from the statin family, which acts as a lipoprotein lipase activator .
Synthesis Analysis
The phosphonic acid derivative ibrolipim is believed to lower lipid levels by accelerating fatty acid oxidation . It is also known as Diethyl ({4-[(4-bromo-2-cyanophenyl)carbamoyl]phenyl}methyl)phosphonate .Molecular Structure Analysis
The molecular formula of Ibrolipim is C19H20BrN2O4P . The molecule contains a total of 48 bond(s). There are 28 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitrile(s) (aromatic), and 1 phosphonate(s) (thio-) .Chemical Reactions Analysis
Ibrolipim is an orally active lipoprotein lipase (LPL) -promoting agent. It decreases plasma triglycerides and increases high-density lipoprotein cholesterol levels .Physical And Chemical Properties Analysis
Ibrolipim has a molar mass of 451.25 . The properties of Ibrolipim are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .Aplicaciones Científicas De Investigación
Renal Lipid Metabolism
Ibrolipim has been studied for its effects on lipid accumulation in the kidneys. In diet-induced diabetic minipigs, Ibrolipim was observed to suppress lipid accumulation and increase lipoprotein lipase (LPL) expression in the kidneys . This suggests its potential application in preventing renal diseases associated with lipid disorders.
Atherosclerosis Prevention
Research indicates that Ibrolipim can increase cholesterol efflux from macrophage-derived foam cells, which are a key factor in atherosclerosis development . By upregulating ABCA1 and ABCG1 expression via the LXRα signaling pathway, Ibrolipim may help in reducing the risk of coronary artery disease.
Diabetic Nephropathy
Ibrolipim’s role in increasing renal LPL activity and expression has implications for suppressing renal lipid accumulation. This is particularly relevant in the context of diabetic nephropathy, where abnormal lipid metabolism plays a significant role in disease progression .
Lipid Profile Improvement
As a lipoprotein lipase activator, Ibrolipim has the potential to improve the lipid profile in patients by lowering triglycerides and potentially increasing HDL-C levels. This could be beneficial in managing conditions like hyperlipidemia .
Insulin Resistance
Studies have shown that Ibrolipim supplementation can lower body weight and plasma glucose and insulin concentrations in animal models, suggesting its application in addressing insulin resistance issues .
Proteinuria Management
The hypolipidemic effects of Ibrolipim, along with its renoprotective properties, indicate its usefulness in managing proteinuria, which is often a symptom of kidney damage or disease .
Cholesterol Homeostasis
By promoting cholesterol efflux and regulating the expression of genes involved in cholesterol transport, Ibrolipim plays a role in maintaining cholesterol homeostasis. This is crucial for preventing cholesterol-related diseases .
Cardiovascular Disease Research
Given its various effects on lipid metabolism and potential in preventing atherosclerosis, Ibrolipim is a compound of interest in cardiovascular disease research. Its mechanism of action as a lipoprotein lipase activator offers a different approach compared to traditional statins .
Mecanismo De Acción
Target of Action
Ibrolipim, also known as NO-1886, is a cholesterol-lowering drug that primarily targets Lipoprotein Lipase (LPL) . LPL is a rate-limiting enzyme that hydrolyzes circulating triglyceride-rich lipoproteins such as very low-density lipoproteins and chylomicrons .
Mode of Action
Ibrolipim acts as an activator of LPL . By stimulating LPL, it enhances the hydrolysis of triglycerides, leading to a decrease in circulating lipid levels . Additionally, it has been found to upregulate the expression of ATP-binding membrane cassette transporters A-1 (ABCA1) and G-1 (ABCG1), which are involved in cholesterol transport .
Biochemical Pathways
The primary biochemical pathway affected by Ibrolipim is the lipid metabolism pathway . By activating LPL, Ibrolipim accelerates the breakdown of triglycerides into free fatty acids and glycerol . Furthermore, it influences the Liver X Receptor alpha (LXRα) signaling pathway , leading to increased expression of ABCA1 and ABCG1, which promote cholesterol efflux .
Result of Action
The activation of LPL and the subsequent acceleration of triglyceride breakdown result in a lowering of blood lipid levels . This can help stave off heart disease . Additionally, the upregulation of ABCA1 and ABCG1 leads to increased cholesterol efflux, further contributing to the cholesterol-lowering effect of Ibrolipim .
Action Environment
The efficacy and stability of Ibrolipim can be influenced by various environmental factors such as diet. For instance, in a study conducted on minipigs fed a high-sucrose and high-fat diet, Ibrolipim was found to suppress lipid accumulation and increase LPL expression in the kidneys . This suggests that Ibrolipim’s action can be modulated by dietary factors and potentially other environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrolipim | |
CAS RN |
133208-93-2 | |
Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibrolipim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBROLIPIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.